molecular formula C13H13N5S B7425823 6-(3-pyridin-4-ylpropylsulfanyl)-7H-purine

6-(3-pyridin-4-ylpropylsulfanyl)-7H-purine

Cat. No.: B7425823
M. Wt: 271.34 g/mol
InChI Key: USWUCBMECCXDSP-UHFFFAOYSA-N
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Description

6-(3-pyridin-4-ylpropylsulfanyl)-7H-purine is a heterocyclic compound that features a purine core with a pyridinylpropylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-pyridin-4-ylpropylsulfanyl)-7H-purine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine and 3-(pyridin-4-yl)propylthiol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dimethylformamide (DMF), and the reaction is typically catalyzed by a base such as potassium carbonate (K2CO3).

    Procedure: The purine is reacted with 3-(pyridin-4-yl)propylthiol in the presence of K2CO3 in DMF at elevated temperatures (around 100°C) for several hours. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3-pyridin-4-ylpropylsulfanyl)-7H-purine undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the purine ring or the pyridinylpropylsulfanyl substituent.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3-pyridin-4-ylpropylsulfanyl)-7H-purine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(3-pyridin-4-ylpropylsulfanyl)-7H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-pyridin-4-ylpropylsulfanyl)-7H-purine is unique due to its specific structural features, which allow for a wide range of chemical modifications and potential biological activities. Its combination of a purine core with a pyridinylpropylsulfanyl substituent provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

6-(3-pyridin-4-ylpropylsulfanyl)-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5S/c1(2-10-3-5-14-6-4-10)7-19-13-11-12(16-8-15-11)17-9-18-13/h3-6,8-9H,1-2,7H2,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWUCBMECCXDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCSC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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